molecular formula C16H27ClN2O4 B12718725 Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride CAS No. 83263-77-8

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride

Cat. No.: B12718725
CAS No.: 83263-77-8
M. Wt: 346.8 g/mol
InChI Key: MGFFEYPBNVTCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a hydroxy group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester, monohydrochloride
  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester, monohydrochloride

Uniqueness

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester, monohydrochloride is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The propyl ester group may confer different pharmacokinetic properties compared to its ethyl and butyl counterparts, affecting its absorption, distribution, metabolism, and excretion in biological systems.

Properties

CAS No.

83263-77-8

Molecular Formula

C16H27ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C16H26N2O4.ClH/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3;/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20);1H

InChI Key

MGFFEYPBNVTCCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl

Related CAS

102417-03-8 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.